ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C12H15N5O4S2 and its molecular weight is 357.4. The purity is usually 95%.
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Biological Activity
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H15N5O3S
- Molecular Weight : Approximately 305.35 g/mol
- CAS Number : Not specified in available literature.
1. Antimicrobial Activity
Research has indicated that compounds containing the pyrazole ring exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains. In particular, studies have shown that modifications in the pyrazole structure can enhance antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Compound | Activity Against | Reference |
---|---|---|
Ethyl Pyrazole Derivative | E. coli, S. aureus | |
Novel Pyrazole Compounds | Pseudomonas aeruginosa, Klebsiella pneumoniae |
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well-documented. For example, compounds similar to this compound have shown promising results in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
3. Antidiabetic Effects
Recent studies have explored the potential of thiadiazole and pyrazole hybrids as α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption. Ethyl derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase, showing potential as antidiabetic agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Modulation of Cytokine Production : It has been observed to modulate the production of inflammatory cytokines, thereby reducing inflammation.
Study on Antimicrobial Activity
In a study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. One compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This study highlights the importance of structural modifications in enhancing antimicrobial efficacy .
Study on Anti-inflammatory Effects
Selvam et al. demonstrated that certain pyrazole derivatives possess anti-inflammatory properties comparable to standard anti-inflammatory drugs like indomethacin. The study involved testing these compounds in carrageenan-induced edema models in mice .
Properties
IUPAC Name |
ethyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4S2/c1-4-21-8(18)6-22-12-15-14-11(23-12)13-9(19)7-5-17(2)16-10(7)20-3/h5H,4,6H2,1-3H3,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFSEAZSJAVNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.